molecular formula C22H22O11 B1217695 6-Methoxyluteolin 7-rhamnoside CAS No. 35682-55-4

6-Methoxyluteolin 7-rhamnoside

Cat. No. B1217695
CAS RN: 35682-55-4
M. Wt: 462.4 g/mol
InChI Key: UXCXDWDJBSJZOU-CKPDRDNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxyluteolin 7-alpha-L-rhamnoside is a glycosyloxyflavone that is luteolin substituted by a methoxy group at position 6 and an alpha-L-rhamnosyl moiety at position 7 via a glycosidic linkage. It is an alpha-L-rhamnoside, a trihydroxyflavone, a monomethoxyflavone, a monosaccharide derivative and a glycosyloxyflavone. It derives from a luteolin.

Scientific Research Applications

Isolation and Structure Analysis

  • Isolation from Vriesea sanguinolenta

    6-Hydroxyluteolin-7-O-(1''-alpha-rhamnoside) was isolated from the Central American epiphyte Vriesea sanguinolenta. Its stereostructure was established through spectroscopic methods and X-ray structure analysis of its hepta-O-acetyl derivative (Bringmann et al., 2000).

  • Identification in Liverwort

    A previously proposed unique "flavone-polysaccharide" compound, MF-1, from the liverwort Monoclea forsteri was redefined as a mixture of penta- and hexa-O-glycosides of 6-methoxyluteolin (Markham, 2003).

Chemical Composition and Antimicrobial Activity

  • Composition in Leiothrix spiralis

    Chemical fractionation of Leiothrix spiralis leaves identified compounds including 7-methoxyluteolin-6-C-β-D-glucopyranoside, indicating the potential of this species as a source of natural phytomedicines (Araújo et al., 2011).

  • Antioxidant and Cytotoxic Activities in Rosmarinus officinalis

    Isolated compounds from Rosmarinus officinalis, including 6-methoxyluteolin 7-glucopyranoside, were tested for their cytotoxicity in human cancer cell lines and for anti-inflammatory activities (Bai et al., 2010).

Potential in Allergic Reaction Inhibition

  • Inhibition of Histamine Release: 6-Methoxyluteolin isolated from Chrysanthemum zawadskii was found to inhibit histamine release and calcium influx in human basophilic cells, suggesting its potential as an inhibitor in IgE-mediated allergic reactions (Shim et al., 2012).

properties

CAS RN

35682-55-4

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-8-17(26)19(28)20(29)22(31-8)33-15-7-14-16(18(27)21(15)30-2)12(25)6-13(32-14)9-3-4-10(23)11(24)5-9/h3-8,17,19-20,22-24,26-29H,1-2H3/t8-,17-,19+,20+,22-/m0/s1

InChI Key

UXCXDWDJBSJZOU-CKPDRDNLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)OC)O)O)O

SMILES

CC1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)OC)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxyluteolin 7-rhamnoside
Reactant of Route 2
6-Methoxyluteolin 7-rhamnoside
Reactant of Route 3
6-Methoxyluteolin 7-rhamnoside
Reactant of Route 4
6-Methoxyluteolin 7-rhamnoside
Reactant of Route 5
6-Methoxyluteolin 7-rhamnoside
Reactant of Route 6
6-Methoxyluteolin 7-rhamnoside

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